- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

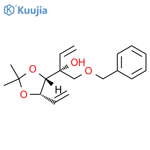

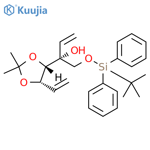

Cas no 1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate)

![[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate structure](https://pt.kuujia.com/scimg/cas/1373332-57-0x500.png)

1373332-57-0 structure

Nome do Produto:[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

N.o CAS:1373332-57-0

MF:C16H16O5

MW:288.295245170593

CID:5291147

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Propriedades químicas e físicas

Nomes e Identificadores

-

- (3aR,6aR)-6-[(Benzoyloxy)methyl]-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (ACI)

- [(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

-

- Inchi: 1S/C16H16O5/c1-16(2)20-13-11(8-12(17)14(13)21-16)9-19-15(18)10-6-4-3-5-7-10/h3-8,13-14H,9H2,1-2H3/t13-,14+/m1/s1

- Chave InChI: COZWZEQOJYDTOT-KGLIPLIRSA-N

- SMILES: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OC(C1C=CC=CC=1)=O

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250MG |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 250MG |

¥ 8,962.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500MG |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 500MG |

¥ 14,942.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-1G |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 1g |

¥ 22,407.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500mg |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 500mg |

¥14942.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100MG |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 100MG |

¥ 5,603.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-5G |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 5g |

¥ 67,221.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100mg |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 100mg |

¥5603.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250mg |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 250mg |

¥8963.0 | 2024-04-24 |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referência

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 3

Condições de reacção

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C

1.2 Reagents: Triethylamine ; rt

2.1 Solvents: Tetrahydrofuran ; -78 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

1.2 Reagents: Triethylamine ; rt

2.1 Solvents: Tetrahydrofuran ; -78 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referência

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 4

Condições de reacção

1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referência

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 5

Condições de reacção

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referência

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 6

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; -78 °C

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referência

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Raw materials

- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-

- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-

- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol

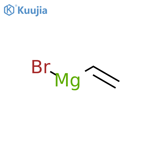

- vinylmagnesium bromide solution

- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one

- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Preparation Products

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Literatura Relacionada

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate) Produtos relacionados

- 2411318-36-8(2-chloro-N-(2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethyl)acetamide)

- 1361855-87-9(5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine-4-carboxylic acid)

- 609795-66-6(4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine)

- 305857-90-3(4-Acetylphenyl 4-bromobenzoate)

- 923226-72-6(ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate)

- 2166902-37-8(4-(but-3-en-2-yl)-5-cyclobutyl-4H-1,2,4-triazole-3-thiol)

- 1806343-26-9(1-Bromo-1-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one)

- 2137091-06-4((1r,3r)-3-{[Bis(propan-2-yl)amino]methyl}cyclobutan-1-amine)

- 1058249-62-9(5-chloro-N-{1-(thiophen-2-yl)cyclopentylmethyl}thiophene-2-sulfonamide)

- 767317-73-7(5-methyl-N-phenyl-7-4-(trifluoromethyl)phenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:1373332-57-0)[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

Pureza:99%/99%/99%

Quantidade:100.0mg/250.0mg/500.0mg

Preço ($):702.0/1123.0/1873.0